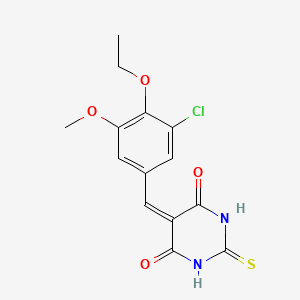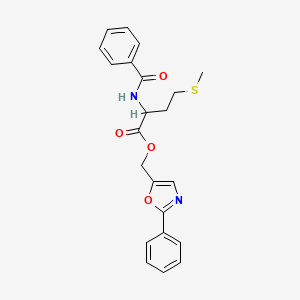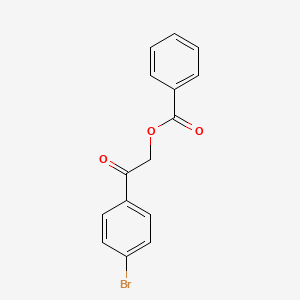
2-Oxo-2-phenylethyl 2-(heptanoylamino)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Oxo-2-phenylethyl 2-(heptanoylamino)acetate is an organic compound with a complex structure that includes both aromatic and aliphatic components
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxo-2-phenylethyl 2-(heptanoylamino)acetate typically involves multiple steps, starting with the preparation of the core structure, 2-Oxo-2-phenylethyl acetate. This can be achieved through the reaction of phenylglyoxal with acetic anhydride under acidic conditions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography to isolate the desired product .
Análisis De Reacciones Químicas
Types of Reactions
2-Oxo-2-phenylethyl 2-(heptanoylamino)acetate can undergo various chemical reactions, including:
Oxidation: The phenyl ring can be oxidized to form phenylglyoxylic acid derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield phenylglyoxylic acid derivatives, while reduction can produce alcohol derivatives .
Aplicaciones Científicas De Investigación
2-Oxo-2-phenylethyl 2-(heptanoylamino)acetate has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 2-Oxo-2-phenylethyl 2-(heptanoylamino)acetate involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity . The exact pathways involved would depend on the specific biological context and the nature of the target molecules .
Comparación Con Compuestos Similares
Similar Compounds
2-Oxo-2-phenylethyl acetate: A simpler analog without the heptanoylamino group.
Phenylglyoxylic acid: An oxidation product of the phenyl ring.
2-Oxo-2-phenylethyl formate: Another ester derivative with a different acyl group.
Uniqueness
2-Oxo-2-phenylethyl 2-(heptanoylamino)acetate is unique due to the presence of both the phenyl and heptanoylamino groups, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C17H23NO4 |
|---|---|
Peso molecular |
305.4 g/mol |
Nombre IUPAC |
phenacyl 2-(heptanoylamino)acetate |
InChI |
InChI=1S/C17H23NO4/c1-2-3-4-8-11-16(20)18-12-17(21)22-13-15(19)14-9-6-5-7-10-14/h5-7,9-10H,2-4,8,11-13H2,1H3,(H,18,20) |
Clave InChI |
QIKMFLOKWLHKST-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCC(=O)NCC(=O)OCC(=O)C1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-(5-Bromothiophen-2-yl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine](/img/structure/B10888364.png)


![3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-4-[(4-methylphenyl)carbonyl]-5-(pyridin-2-yl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B10888374.png)
![N,N'-[methanediylbis(2-methoxybenzene-4,1-diyl)]bis{2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide}](/img/structure/B10888375.png)
amine](/img/structure/B10888377.png)


![methyl N-{[(4,6-diphenylpyrimidin-2-yl)sulfanyl]acetyl}leucinate](/img/structure/B10888401.png)
methanone](/img/structure/B10888410.png)

![7-(5-methylfuran-2-yl)-7,14-dihydro-6H-benzo[f]chromeno[4,3-b]quinolin-6-one](/img/structure/B10888423.png)

